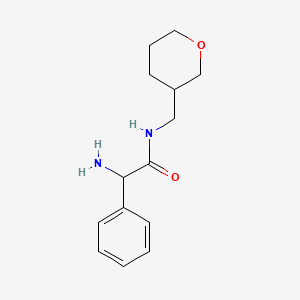![molecular formula C13H17NO5 B7559353 2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid, commonly known as MOCFA, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of MOCFA is not fully understood, but it is believed to exert its effects through various pathways. In cancer cells, MOCFA has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Inflammation is also believed to play a role in the anticancer effects of MOCFA, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOCFA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MOCFA exhibits antioxidant properties, which may be attributed to its ability to scavenge free radicals. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOCFA in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using MOCFA is its low solubility in water, which may limit its potential applications.
Future Directions
There are several future directions for the study of MOCFA. One of the main areas of interest is the development of targeted cancer therapies using MOCFA. Further studies are also needed to fully understand the mechanism of action of MOCFA and its potential applications in material science and agriculture. Additionally, the development of more efficient synthesis methods for MOCFA may help to overcome some of its limitations.
Synthesis Methods
MOCFA can be synthesized using a multi-step process that involves the reaction of furfural with ethyl acetoacetate, followed by the reaction of the resulting intermediate with oxane-4-carbonyl chloride. The final product is obtained by hydrolyzing the resulting compound with sodium hydroxide.
Scientific Research Applications
MOCFA has been studied extensively for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, MOCFA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to selectively target cancer cells.
In material science, MOCFA has been used as a building block for the synthesis of various polymers and materials. It has also been studied for its potential use in the development of biosensors and other electronic devices.
In agriculture, MOCFA has been studied for its potential use as a plant growth regulator and as a natural pesticide.
properties
IUPAC Name |
2-methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8-11(13(16)17)6-10(19-8)7-14-12(15)9-2-4-18-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPHWRHCPJZPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)
![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)



![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)